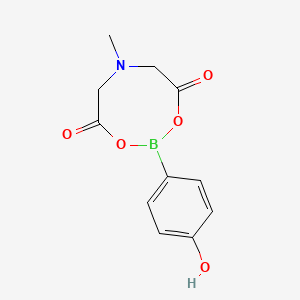
2-(4-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Vue d'ensemble
Description
The compound “2-(4-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione” is a complex organic molecule. It contains a hydroxyphenyl group, which is a common motif in many biologically active molecules and pharmaceuticals. The dioxazaborocane moiety suggests that the compound may also contain a boron atom, which is less common in organic compounds but can be found in some pharmaceuticals and compounds with interesting chemical properties .
Applications De Recherche Scientifique
Boronated Polystyrene for Reduced Flammability
Research by Wiącek et al. (2015) has shown the use of boronated styrenes, including 6-methyl-2-(4-vinylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione (StBcyclo), as reactive flame retardants. These compounds were incorporated into the polymer backbone of polystyrene to reduce its flammability.
Synthesis of Ortho-Functionalized Arylboronic Acids
In a study by Da̧browski et al. (2007), derivatives of dioxazaborocane were used in the synthesis of ortho-functionalized arylboronic acids. This included the use of 2-(2′-Bromophenyl)-6-butyl-[1,3,6,2]dioxazaborocan in Br/Li exchange reactions.
New 1,3,6,2-Dioxazaborocanes Synthesis
Lermontova et al. (2008) researched the synthesis of new 1,3,6,2-dioxazaborocanes with various substituents, which could be utilized in the synthesis of corresponding germanium derivatives. This study is documented in Lermontova et al. (2008).
Photophysical Properties of ESIPT Inspired Fluorescent Derivatives
Deshmukh and Sekar (2015) investigated the photophysical properties of excited-state intramolecular proton transfer (ESIPT) chromophores derived from 2-(2-hydroxyphenyl)-6-methylimidazo[4,5-f]isoindole-5,7(1H,6H)-dione. Their study, detailed in Deshmukh and Sekar (2015), focused on the behavior of these compounds in different solvents.
Antimicrobial Activity of Derivatives
Research by Sampal et al. (2018) explored the antimicrobial activity of certain 1,3-dione compounds and their metal complexes, including derivatives related to the compound .
Corrosion Inhibition in Steel
A study by Chafiq et al. (2020) examined the use of spirocyclopropane derivatives, similar in structure to the compound , for the protection of mild steel in corrosive environments.
Synthesis and Liquid Crystalline Properties
Thaker et al. (2012) conducted research on the synthesis and characterization of Schiff base-ester central linkage compounds, including those involving disubstituted naphthalene ring systems. This study is detailed in Thaker et al. (2012).
Mesogenic Schiff Bases Synthesis
Dubey et al. (2018) synthesized two homologous series of mesogenic Schiff-bases using isoindoline-1,3-dione as a base. More information can be found in Dubey et al. (2018).
Propriétés
IUPAC Name |
2-(4-hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BNO5/c1-13-6-10(15)17-12(18-11(16)7-13)8-2-4-9(14)5-3-8/h2-5,14H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBNWODTQKVXTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



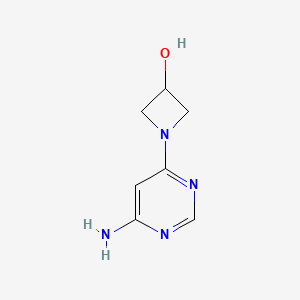
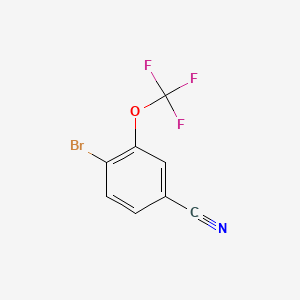
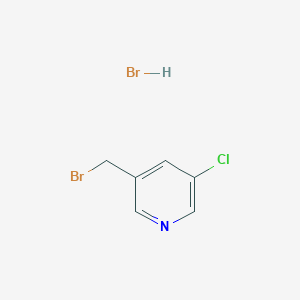

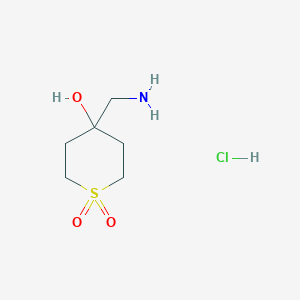

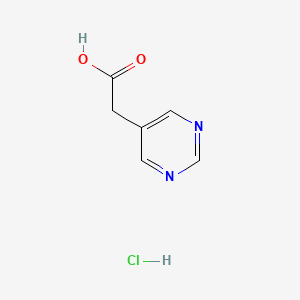
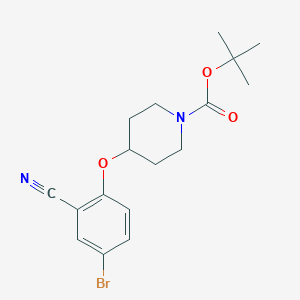
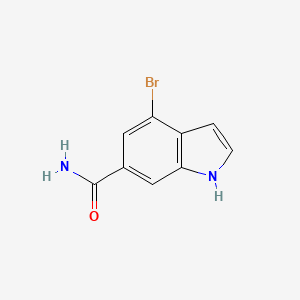
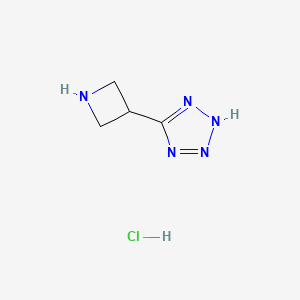
![2-[(Azetidin-3-yloxy)methyl]-1,3-thiazole](/img/structure/B1375423.png)
![[3,3'-Bipyridin]-5-ylmethanamine](/img/structure/B1375426.png)

![2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B1375430.png)